In-Depth Technical Guide: Synthesis Pathway of 6-Bromo-2-cyclopropyl-5-fluoroquinazolin-4(3H)-one
In-Depth Technical Guide: Synthesis Pathway of 6-Bromo-2-cyclopropyl-5-fluoroquinazolin-4(3H)-one
Introduction
The quinazolin-4(3H)-one scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, GPCR antagonists, and RNA splicing modulators[1]. The specific derivative, 6-bromo-2-cyclopropyl-5-fluoroquinazolin-4(3H)-one , represents a highly functionalized intermediate API building block. The presence of the 5-fluoro group modulates the pKa and lipophilicity of the core, while the 6-bromo substituent serves as a versatile synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings). The 2-cyclopropyl group provides rigid steric bulk that dictates the dihedral angle of substituents at the N3 position, a crucial factor for target binding affinity.
This whitepaper outlines a robust, three-step synthetic pathway to access this core, prioritizing scalability, regioselectivity, and overall yield through self-validating experimental protocols.
Retrosynthetic Analysis & Chemical Logic
The construction of the quinazolin-4(3H)-one core is most reliably achieved via a classic Erlenmeyer-type cyclization, which proceeds through a benzoxazinone intermediate[2].
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Disconnection 1 (Quinazolinone
Benzoxazinone): The N3-C4 and N1-C2 bonds of the pyrimidine ring can be formed by the aminolysis of a -benzo[ ][ ]oxazin-4-one derivative using an ammonia source (e.g., ammonium acetate), followed by thermal cyclodehydration. -
Disconnection 2 (Benzoxazinone
Anthranilic Acid): The benzoxazinone ring is constructed by the acylation and subsequent dehydrative cyclization of an anthranilic acid derivative with an acid chloride. For our target, this requires cyclopropanecarbonyl chloride. -
Disconnection 3 (Functionalized Anthranilic Acid): The required 2-amino-5-bromo-6-fluorobenzoic acid is accessed via the highly regioselective electrophilic aromatic bromination of commercially available 2-amino-6-fluorobenzoic acid[3].
Synthetic workflow for 6-Bromo-2-cyclopropyl-5-fluoroquinazolin-4(3H)-one.
Mechanistic Pathway (The "Why")
Step 1: Regioselective Bromination
The bromination of 2-amino-6-fluorobenzoic acid leverages the synergistic directing effects of the aromatic substituents. The amino group at C2 is strongly activating and ortho/para directing. The fluorine at C6 is weakly deactivating but also ortho/para directing. The C5 position is para to the amino group and ortho to the fluorine, making it the most electron-rich position on the ring. Consequently, electrophilic attack by bromine occurs exclusively at C5, yielding 2-amino-5-bromo-6-fluorobenzoic acid without the need for harsh conditions or Lewis acid catalysts[3].
Step 2 & 3: Benzoxazinone Formation and Aminolysis
The reaction of the anthranilic acid with cyclopropanecarbonyl chloride in a basic solvent (pyridine) serves a dual purpose: it acylates the primary amine and acts as a dehydrating agent to close the ring, forming the benzoxazinone[2]. This intermediate is highly susceptible to nucleophilic attack at the C4 carbonyl. Introduction of ammonium acetate provides ammonia, which attacks the benzoxazinone, opening the ring to an intermediate cyclopropyl-anthranilamide. Under thermal conditions in acetic acid, this intermediate undergoes a second dehydrative cyclization to form the thermodynamically favored quinazolin-4(3H)-one core.
Mechanistic pathway of benzoxazinone aminolysis and cyclodehydration.
Experimental Protocols
General Note: All protocols are designed as self-validating systems. In-process controls (IPC) via LC-MS are mandatory before proceeding to subsequent steps to ensure high fidelity of the synthetic sequence.
Protocol A: Synthesis of 2-Amino-5-bromo-6-fluorobenzoic acid
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Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer, addition funnel, and an ice bath.
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Dissolution: Suspend 2-amino-6-fluorobenzoic acid (1.0 equiv, 10.0 g, 64.5 mmol) in anhydrous chloroform (150 mL). Cool the suspension to 0 °C.
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Bromination: Charge the addition funnel with bromine (1.1 equiv, 3.64 mL, 70.9 mmol) dissolved in 20 mL of chloroform. Add the bromine solution dropwise over 30 minutes to maintain the internal temperature below 5 °C.
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Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 16 hours.
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Workup: Filter the resulting precipitate. Wash the filter cake thoroughly with cold dichloromethane (2 x 50 mL) to remove unreacted bromine and trace impurities.
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Validation: Dry the solid in vacuo at 40 °C.
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IPC: LC-MS (ESI) m/z calcd for C7H5BrFNO2 [M-H2O]+: 216/218. Found 216/218[3].
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Protocol B: Synthesis of 6-Bromo-2-cyclopropyl-5-fluoro-4H-benzo[d][1,3]oxazin-4-one
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Setup: Equip a 250 mL round-bottom flask with a reflux condenser and inert gas (N2) line.
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Acylation: Dissolve 2-amino-5-bromo-6-fluorobenzoic acid (1.0 equiv, 10.0 g, 42.7 mmol) in anhydrous pyridine (80 mL).
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Addition: Slowly add cyclopropanecarbonyl chloride (2.5 equiv, 9.7 mL, 106.8 mmol) dropwise at 0 °C. The reaction is highly exothermic.
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Cyclization: Heat the reaction mixture to 60 °C for 4 hours. The excess acid chloride and pyridine drive the dehydrative cyclization[2].
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Workup: Cool the mixture to room temperature and pour it slowly into 400 mL of crushed ice/water with vigorous stirring. Filter the precipitated solid, wash with copious amounts of water, and dry under vacuum.
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Validation: Use the material directly in the next step to avoid hydrolytic degradation of the benzoxazinone ring.
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IPC: LC-MS (ESI) m/z calcd for C11H8BrFNO2 [M+H]+: 284.0/286.0.
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Protocol C: Synthesis of 6-Bromo-2-cyclopropyl-5-fluoroquinazolin-4(3H)-one
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Setup: Equip a 250 mL round-bottom flask with a reflux condenser.
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Aminolysis: Suspend the crude 6-bromo-2-cyclopropyl-5-fluoro-4H-benzo[d][1,3]oxazin-4-one (1.0 equiv, 10.0 g, 35.2 mmol) in glacial acetic acid (100 mL).
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Reagent Addition: Add ammonium acetate (10.0 equiv, 27.1 g, 352 mmol) to the suspension.
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Recyclization: Heat the reaction mixture to reflux (approx. 118 °C) for 12 hours. The intermediate anthranilamide will form and subsequently cyclize.
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Workup: Cool the mixture to room temperature. Pour into 500 mL of ice water. Neutralize cautiously with saturated aqueous sodium bicarbonate until pH ~7. Filter the resulting solid, wash with water, and recrystallize from ethanol/water.
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Validation:
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IPC: LC-MS (ESI) m/z calcd for C11H9BrFN2O [M+H]+: 283.0/285.0.
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Quantitative Data & Analytical Profiling
Table 1: Reaction Optimization and Yield Metrics
| Reaction Step | Transformation | Key Reagents | Temp / Time | Expected Yield | Purity (HPLC) |
| Step 1 | Electrophilic Bromination | Br2, CHCl3 | 0 °C to RT, 16h | 85 - 90% | > 95% |
| Step 2 | Benzoxazinone Cyclization | Cyclopropanecarbonyl Cl, Pyridine | 60 °C, 4h | 75 - 80% | > 90% (Crude) |
| Step 3 | Quinazolinone Formation | NH4OAc, AcOH | 118 °C, 12h | 65 - 70% | > 98% (Post-Cryst) |
Table 2: Expected Analytical Characterization of Final API Scaffold
| Analytical Method | Expected Signals / Data Points | Structural Correlation |
| LC-MS (ESI+) | m/z 283.0[M+H]+, 285.0 [M+H]+ (1:1 ratio) | Confirms molecular weight and presence of one Bromine atom. |
| 1H NMR (DMSO-d6) | ~12.3 ppm (br s, 1H) | N3-H proton (exchangeable). |
| ~8.0 ppm (t, 1H) | C7-H aromatic proton (coupled to F). | |
| ~7.4 ppm (d, 1H) | C8-H aromatic proton. | |
| ~2.0 ppm (m, 1H) | Cyclopropyl methine proton. | |
| ~1.0 - 1.2 ppm (m, 4H) | Cyclopropyl methylene protons. | |
| 19F NMR (DMSO-d6) | ~ -110 to -115 ppm (s, 1F) | Confirms the C5-Fluoro substituent. |
Conclusion
The synthesis of 6-bromo-2-cyclopropyl-5-fluoroquinazolin-4(3H)-one exemplifies the elegance of classical heterocyclic chemistry applied to modern scaffold design. By strictly controlling the regiochemistry during the initial bromination and leveraging the thermodynamic driving force of the benzoxazinone-to-quinazolinone rearrangement, researchers can reliably produce this highly functionalized building block at scale.
References
- Title: WO2021207554A1 - Compounds and methods for modulating splicing Source: Google Patents URL
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Title: Supporting Information - DOI (Synthesis of 6-Amino-3-bromo-2-fluorobenzoic acid) Source: American Chemical Society / DOI URL: [Link]
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Title: Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h) Source: Mediresonline URL: [Link]
